molecular formula C19H21N5OS2 B2384920 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 1189724-71-7

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2384920
CAS No.: 1189724-71-7
M. Wt: 399.53
InChI Key: IOELEVCYJYCPQW-UHFFFAOYSA-N
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Description

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the piperidin-1-yl and p-tolylacetamide groups. Common reagents used in these reactions include thionyl chloride, piperidine, and p-toluidine. The reaction conditions often involve heating under reflux and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl or thiazolo[4,5-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of organic electronic materials and semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.

    Imidazoles: Another class of heterocyclic compounds with diverse biological activities.

Uniqueness

2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern and the presence of both piperidin-1-yl and p-tolylacetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-13-5-7-14(8-6-13)22-15(25)11-26-18-16-17(20-12-21-18)23-19(27-16)24-9-3-2-4-10-24/h5-8,12H,2-4,9-11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOELEVCYJYCPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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